5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one
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Overview
Description
5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with formamide or formic acid under reflux conditions . Another approach includes the use of cyclization reactions involving hydrazine derivatives and β-ketoesters .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against CDKs.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their anticancer and antiviral properties.
Uniqueness
5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one stands out due to its unique structure, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to inhibit multiple molecular targets makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C5H4N4O |
---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
5,7a-dihydropyrazolo[3,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-6-2-7-4(3)8-9-5/h1-2,4H,(H,6,7) |
InChI Key |
LKSRKDMGDVRNRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(N=CN1)N=NC2=O |
Origin of Product |
United States |
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